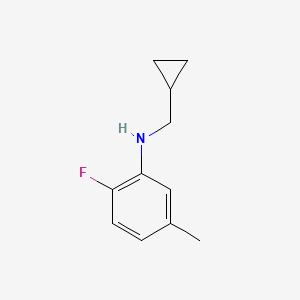

N-(cyclopropylmethyl)-2-fluoro-5-methylaniline

Description

N-(cyclopropylmethyl)-2-fluoro-5-methylaniline is an aromatic amine derivative featuring a cyclopropane-containing alkyl chain, a fluorine substituent at the 2-position, and a methyl group at the 5-position of the benzene ring. The fluorine atom likely enhances metabolic stability and modulates electron density, while the cyclopropane ring may influence steric and conformational properties .

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2-fluoro-5-methylaniline |

InChI |

InChI=1S/C11H14FN/c1-8-2-5-10(12)11(6-8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3 |

InChI Key |

RVXFLBJQWPQOTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NCC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-fluoro-5-methylaniline typically involves the reaction of 2-fluoro-5-methylaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the amine, followed by the addition of cyclopropylmethyl bromide to form the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-fluoro-5-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any functional groups present.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-2-fluoro-5-methylaniline is an organic compound with a cyclopropylmethyl group attached to a 2-fluoro-5-methylaniline structure. It features a fluorine atom at the second position and a methyl group at the fifth position of the aromatic ring, contributing to its unique chemical properties. The molecular formula is C11H14FN, and it has potential applications in medicinal chemistry and materials science due to its distinctive structure.

Scientific Research Applications

N-(cyclopropylmethyl)-2-fluoro-5-methylaniline is used in scientific research across chemistry, biology, and medicine.

Chemistry N-(cyclopropylmethyl)-2-fluoro-5-methylaniline serves as an intermediate in synthesizing complex organic molecules.

Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties. N-(cyclopropylmethyl)-2-fluoro-5-methylaniline exhibits promising biological activities and has been studied for potential interactions with various biological targets, including enzymes and receptors. The cyclopropylmethyl group may enhance its binding affinity to certain molecular targets, making it a candidate for pharmacological applications. Preliminary studies suggest it may have therapeutic effects, potentially influencing pathways related to central nervous system disorders.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-fluoro-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the fluoro substituent can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated using standard atomic masses.

Substituent Effects on Molecular Properties

- Fluorine Position and Electronic Effects: The 2-fluoro substitution in the target compound contrasts with 5-fluoro analogs (e.g., ).

- Cyclopropane vs. Linear Alkyl Chains : The cyclopropylmethyl group introduces steric constraints and unique electronic interactions due to ring strain, unlike linear alkyl chains (e.g., N-[1-(4-chlorophenyl)propyl]-5-fluoro-2-methylaniline ). This may alter solubility and binding affinity in biological systems.

- Dual Fluorination: 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline exhibits enhanced lipophilicity (logP ~2.8 estimated) compared to mono-fluorinated analogs, impacting membrane permeability.

Functional Group Variations

- Amino-Modified Derivatives: N-{[5-(Aminomethyl)-2-fluorophenyl]methyl}-N-methylaniline includes a primary amine, enabling hydrogen bonding or salt formation, unlike the target compound’s cyclopropane group. This difference could affect pharmacokinetic profiles.

Research Findings from Structural Analogs

Biological Activity

N-(cyclopropylmethyl)-2-fluoro-5-methylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to a 2-fluoro-5-methylaniline structure. The presence of the fluorine atom at the second position of the aromatic ring and the methyl group at the fifth position contribute to its unique chemical properties, which may enhance its interaction with biological targets.

Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. Its unique structural features may facilitate enhanced binding affinities, making it a candidate for further investigation in pharmacological applications. Notably, it has shown potential effects on pathways related to central nervous system disorders.

Therapeutic Potential

The compound's promising biological activities include:

- Neuroprotective Effects : Research indicates potential therapeutic effects on neurodegenerative conditions.

- Anticancer Activity : Similar compounds have demonstrated anticancer properties; thus, further investigation into this compound's effects on cancer cell lines is warranted.

- Enzyme Inhibition : Interaction studies have focused on its binding properties with specific proteins and enzymes, crucial for understanding its therapeutic mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The cyclopropylmethyl group can be introduced through cyclopropanation reactions followed by selective functionalization of the aniline derivative. Various synthetic pathways have been explored to optimize yield and purity .

Study 1: Interaction with Biological Targets

A study investigated the binding affinity of this compound with specific kinases involved in cancer progression. Results indicated that the compound exhibited significant inhibitory activity against certain kinases, suggesting potential as a targeted therapy for specific cancer types .

Study 2: Neuroprotective Properties

Another investigation assessed the neuroprotective effects of this compound in vitro using neuronal cell lines subjected to oxidative stress. The results demonstrated a significant reduction in cell death, indicating its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.